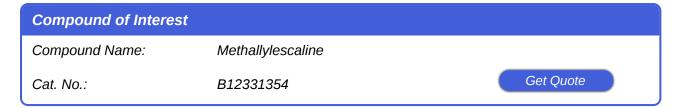


In Silico Modeling of Methallylescaline and its Receptor Interactions: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallylescaline (MAL) is a synthetic psychedelic compound of the phenethylamine class, structurally related to mescaline.[1] Its primary psychoactive effects are mediated through its interaction with serotonin receptors, most notably as a potent agonist at the 5-HT2A receptor.
[1] Understanding the molecular intricacies of this interaction is crucial for the rational design of novel therapeutics with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of Methallylescaline with its primary receptor targets. It includes a summary of its known receptor binding and functional activity, detailed experimental protocols for in vitro validation, and a step-by-step workflow for in silico modeling, from receptor homology modeling to molecular docking and interaction analysis.

Quantitative Receptor Interaction Data

The following tables summarize the experimentally determined binding affinities (Ki) and functional activities (EC50 and Emax) of **Methallylescaline** at various serotonin receptors. This data is essential for calibrating and validating in silico models.

Table 1: Methallylescaline Receptor Binding Affinities



Receptor	Ki (nM)	Reference Compound	Ki (nM)	
5-HT1A	1600 ± 610	Mescaline	>10000	
5-HT2A	71.92	Mescaline	4550 ± 190	
5-HT2C	1500 ± 320	Mescaline	>10000	
Data sourced from Rickli, A. et al. (2021).				

Table 2: Methallylescaline Functional Activity

Receptor	Assay Type	EC50 (nM)	Emax (% of 5-HT)	Referenc e Compoun d	EC50 (nM)	Emax (% of 5-HT)
5-HT2A	Ca2+ Flux	140 ± 20	90 ± 3	Mescaline	690 ± 110	85 ± 3
5-HT2B	Ca2+ Flux	1300 ± 200	85 ± 3	Mescaline	>10000	-
Data						

Data

sourced

from Rickli,

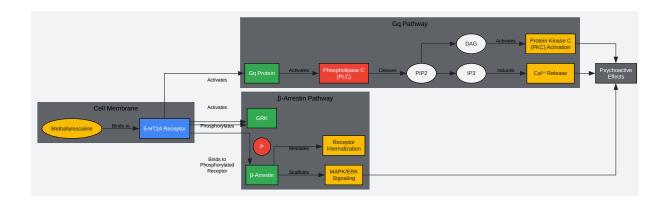
A. et al.

(2021).

Key Signaling Pathways

Methallylescaline's effects are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades. The canonical pathway involves the coupling to Gq protein, leading to the activation of phospholipase C (PLC). However, emerging research indicates the importance of biased agonism, where a ligand can preferentially activate one pathway over another, such as the β -arrestin pathway.





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5-HT2A Receptor Signaling Pathways

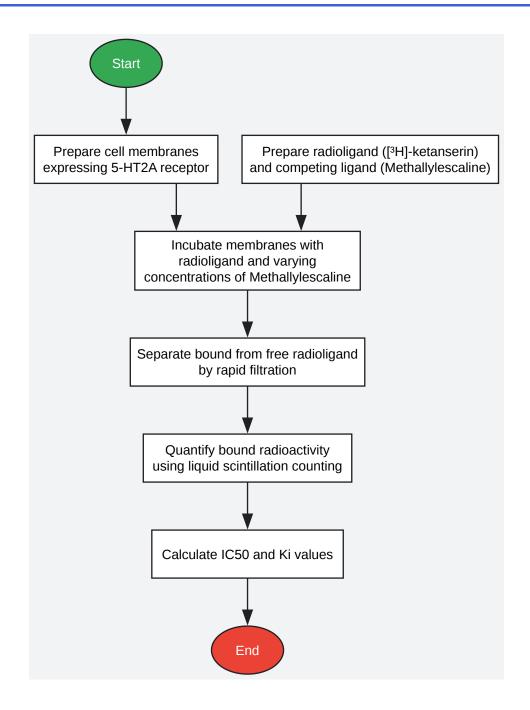
Experimental Protocols

Accurate in silico modeling relies on high-quality experimental data for validation. The following are detailed protocols for key in vitro assays used to characterize the interaction of compounds like **Methallylescaline** with serotonin receptors.

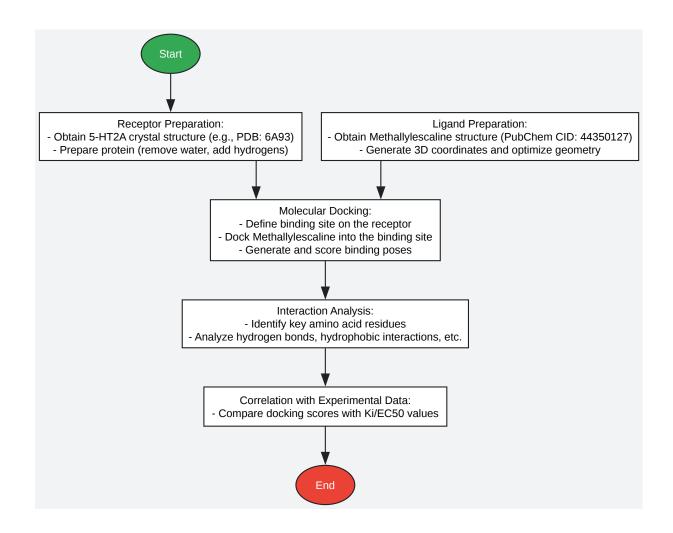
Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.









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References

1. Methallylescaline - Wikipedia [en.wikipedia.org]







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